N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide
Description
N-{[1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a thiophene ring and an oxolane-2-carboxamide moiety. The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry method . This compound’s structural hybridity suggests utility in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors), though specific biological data remain unexplored in the provided evidence.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h2,4,6,8,10H,1,3,5,7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHHYTNMDRVAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Tetrahydrofuran Ring: This step often involves the use of a tetrahydrofuran derivative as a starting material, which is then functionalized to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and others. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.
Case Study:
In one study, a related triazole compound demonstrated a percent growth inhibition (PGI) of over 70% against several cancer cell lines, suggesting that this compound may have similar properties due to structural analogies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to possess activity against a range of bacterial strains. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
Research Findings:
A study found that triazole-containing compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against these bacteria, indicating promising potential as antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Attachment of the Oxolane Ring: This step usually involves nucleophilic substitution reactions.
- Formation of the Amide Bond: The final step links the triazole and oxolane moieties via an amide bond formation.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic natural substrates and inhibit enzyme activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Features
The compound’s closest analogues include triazole derivatives with varied substituents, as shown in Table 1.
Table 1. Structural Comparison of Triazole-Based Compounds
Key Observations :
- Electronic Properties: The thiophene-triazole-oxolane scaffold enables π-orbital overlap, contrasting with the coumarin derivative’s extended conjugation and the phenalenone-based compounds’ light-activated reactivity .
- Solubility : The oxolane group improves aqueous solubility compared to purely aromatic (e.g., coumarin) or lipophilic (e.g., stearamide) substituents.
- Synthetic Flexibility : CuAAC allows modular substitution, as demonstrated in analogues like PN-triazole-C18 and coumarin derivatives .
Physicochemical Properties
- Polarity : Oxolane’s ether oxygen increases polarity vs. coumarin’s aromatic system or stearamide’s alkyl chain.
- Thermal Stability : Lipophilic derivatives (e.g., PN-triazole-C18) exhibit higher melting points due to van der Waals interactions, whereas the target compound may show lower thermal stability.
Structural Analysis Techniques
Crystallographic refinement using SHELXL and visualization via WinGX/ORTEP are standard for triazole derivatives.
Biological Activity
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₁N₅OS
- Molecular Weight : 297.34 g/mol
- CAS Number : 2415582-60-2
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazole compounds can exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the triazole ring have been reported to inhibit various enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Interaction with Cellular Pathways : The compound may affect signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
- Antimicrobial Mechanisms : The presence of the thiophene moiety may enhance the compound's ability to disrupt microbial membranes or inhibit vital metabolic processes in bacteria and fungi .
Anticancer Activity
A study evaluated the cytotoxic effects of triazole derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC₅₀ values ranging from 10 µM to 50 µM against various lines including HeLa (cervical), MCF7 (breast), and A549 (lung) .
Antimicrobial Activity
Research on related oxadiazole derivatives indicates promising antimicrobial activity. For example, a derivative showed MIC values against Staphylococcus aureus at concentrations as low as 8 µg/mL, suggesting that similar compounds could possess effective antimicrobial properties .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated the ability to inhibit COX enzymes, which play a pivotal role in inflammatory processes. For instance, a derivative exhibited an IC₅₀ of 19.45 µM against COX-1, indicating potential for anti-inflammatory applications .
Q & A
Q. How to address discrepancies in biological activity data across cell lines?
- Methodology : Standardize assays using ISO-certified cell lines (e.g., HEK293, HepG2) and control for metabolic differences (e.g., CYP450 expression). Validate cytotoxicity (MTT assays) alongside target-specific inhibition (e.g., kinase activity). Reconcile outliers via meta-analysis of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
